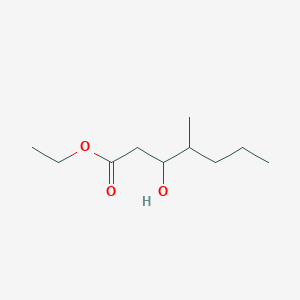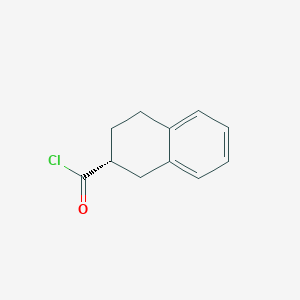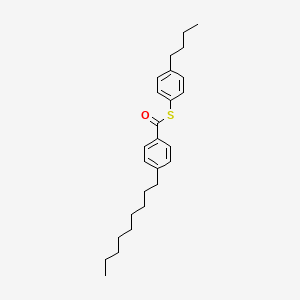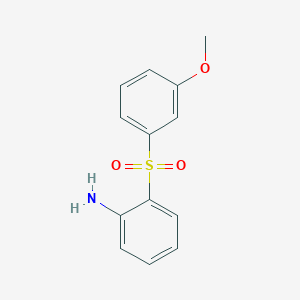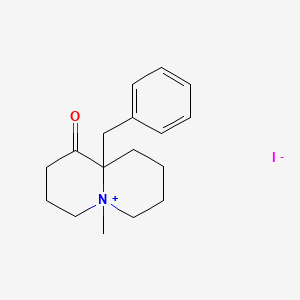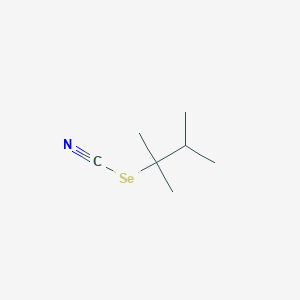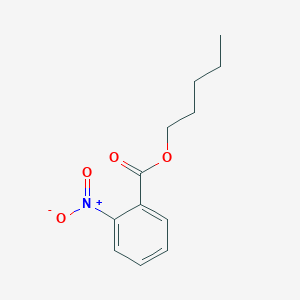
Benzoic acid, 2-nitro-, pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-nitro-, pentyl ester is an organic compound with the molecular formula C12H15NO4 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl group, and a nitro group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-nitro-, pentyl ester typically involves the esterification of 2-nitrobenzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:
2-Nitrobenzoic acid+PentanolH2SO4Benzoic acid, 2-nitro-, pentyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: Benzoic acid, 2-nitro-, pentyl ester can undergo hydrolysis in the presence of an acid or base to yield 2-nitrobenzoic acid and pentanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Nitrobenzoic acid and pentanol.
Reduction: 2-Aminobenzoic acid, pentyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-nitro-, pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-nitro-, pentyl ester involves its interaction with biological molecules through its ester and nitro functional groups. The ester group can undergo hydrolysis to release the active 2-nitrobenzoic acid, which can then interact with cellular components. The nitro group can be reduced to an amino group, which may further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, pentyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzoic acid, methyl ester: Has a shorter alkyl chain, affecting its solubility and reactivity.
Salicylic acid, pentyl ester: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
61580-22-1 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
pentyl 2-nitrobenzoate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-6-9-17-12(14)10-7-4-5-8-11(10)13(15)16/h4-5,7-8H,2-3,6,9H2,1H3 |
InChI-Schlüssel |
JPFMEYIYXROBDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


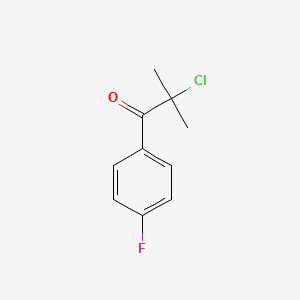
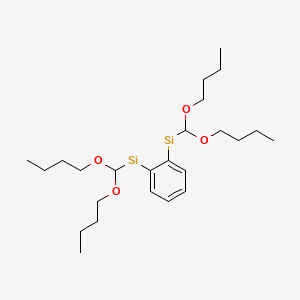
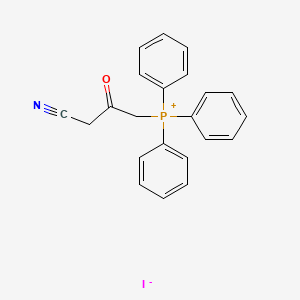
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
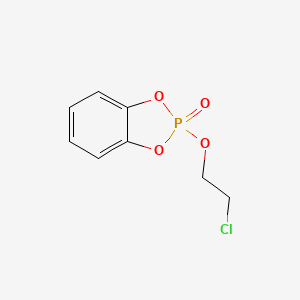
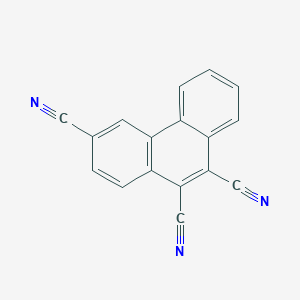
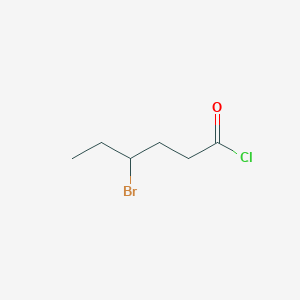
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
